2-(Benzyloxy)-4-iodopyrimidine is an organic compound classified as a pyrimidine, characterized by a benzyloxy group at the second position and an iodine atom at the fourth position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds that play significant roles in various biological processes and synthetic chemistry. The compound's unique structure contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.
The compound has the chemical formula CHI NO and is identified by the CAS number 1333319-69-9. It belongs to the class of halogenated pyrimidines, which are known for their diverse chemical properties and biological activities. The presence of iodine in the structure enhances its reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 2-(Benzyloxy)-4-iodopyrimidine typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. This often includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
The molecular structure of 2-(Benzyloxy)-4-iodopyrimidine can be depicted as follows:
The compound's molecular weight is approximately 276.08 g/mol, and its structural formula can be represented as:
Spectroscopic data (e.g., NMR, IR) can provide insights into its structural characteristics, confirming the presence of functional groups and their environments within the molecule .
2-(Benzyloxy)-4-iodopyrimidine can participate in various chemical reactions:
These reactions are critical for synthesizing more complex organic molecules and exploring structure-activity relationships in medicinal chemistry .
The mechanism of action for 2-(Benzyloxy)-4-iodopyrimidine varies based on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The structural features, including the benzyloxy group and iodine atom, influence binding affinity and selectivity towards these targets .
Relevant data from spectroscopic methods (NMR, IR) can further elucidate these properties .
2-(Benzyloxy)-4-iodopyrimidine finds several applications in scientific research:
The compound's unique structural features make it a valuable tool in advancing research across multiple disciplines.
Pyrimidine derivatives constitute a fundamental class of nitrogen-containing heterocycles with unparalleled significance in drug discovery. Their electron-rich aromatic structure, featuring two nitrogen atoms at the 1 and 3 positions, enables diverse hydrogen-bonding interactions with biological targets, making them ideal bioisosteres for phenyl rings and other aromatic π systems. This characteristic underpins their widespread incorporation into pharmaceuticals, where they frequently enhance pharmacokinetic and pharmacodynamic properties [7]. Approximately 59% of U.S. FDA-approved drugs contain nitrogen heterocycles, with pyrimidine derivatives representing a substantial proportion of these compounds [10].
The therapeutic applications of pyrimidine derivatives span virtually all disease categories, including:
Recent advances highlighted in Pharmaceuticals (2024) demonstrate pyrimidine's expanding role in drug development, particularly in targeted cancer therapies and anti-infective agents. Novel pyrimidine-triazole hybrids have demonstrated exceptional potency against breast cancer cell lines (MCF-7, MDA-MB453), with IC₅₀ values as low as 15.3 μM, significantly outperforming reference standards like erlotinib (IC₅₀ = 15.83-23.61 μM) [7]. Similarly, pyrimidine-containing kinase inhibitors such as osimertinib and afatinib exemplify the scaffold's capacity for precise molecular targeting in oncology. In antimicrobial applications, pyrimidine hybrids exhibit activity against drug-resistant Mycobacterium tuberculosis (MIC = 0.5–1.0 μg/mL) through inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis [4]. The structural adaptability of the pyrimidine ring allows for strategic modifications at the 2, 4, 5, and 6 positions, enabling medicinal chemists to optimize target affinity, solubility, metabolic stability, and other critical drug-like properties.
The strategic incorporation of specific functional groups on the pyrimidine ring dramatically influences both the chemical reactivity and biological interactions of the resulting derivatives. In 2-(Benzyloxy)-4-iodopyrimidine, the benzyloxy group (-OCH₂C₆H₅) and iodine atom serve complementary yet distinct roles that enhance the molecule's utility as a synthetic intermediate:
Benzyloxy Group (C₆H₅CH₂O-):
Iodo Substituent:
Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-iodopyrimidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₉IN₂O | Confirms elemental composition |
Molecular Weight | 312.11 g/mol | Impacts pharmacokinetics and synthetic handling |
Calculated logP (XLOGP3) | 3.3 | Predicts moderate lipophilicity |
Topological Polar Surface Area | 22.12 Ų | Indicates moderate membrane permeability |
Hydrogen Bond Acceptors | 2 | Influences solvation and target interactions |
Hydrogen Bond Donors | 0 | Reduces desolvation penalty in binding |
Rotatable Bonds | 3 | Affects conformational flexibility |
Aromatic Heavy Atoms | 12 | Underlies π-stacking capability |
Source: Computational chemistry data adapted from PubChem CID 11695285 [8]
The synergistic combination of these substituents creates a bifunctional electrophile ideally suited for sequential derivatization. The iodine atom facilitates direct functionalization via cross-coupling, while the benzyloxy group can be removed under mild conditions (catalytic hydrogenation or Lewis acids) to reveal a free hydroxyl group, effectively unmasking a pyrimidinone pharmacophore present in numerous bioactive molecules.
The strategic incorporation of halogen atoms into pyrimidine scaffolds has profoundly influenced medicinal chemistry since the mid-20th century. This evolution reflects a paradigm shift from empirical screening to rational drug design, with halogenated pyrimidines serving as pivotal intermediates and active pharmaceutical ingredients:
Early Developments (1950s-1970s): The discovery of 5-fluorouracil (5-FU) in 1957 by Heidelberger and colleagues marked the first major breakthrough in halogenated pyrimidine therapeutics. As an irreversible inhibitor of thymidylate synthase, 5-FU demonstrated potent antineoplastic activity by disrupting DNA synthesis. This established the antimetabolite principle in cancer chemotherapy and highlighted the utility of halogen substitution (fluorine) for enhancing biological activity through electronic modulation and metabolic interference [7].
Antiviral Applications (1980s-1990s): The HIV/AIDS epidemic spurred development of iodinated nucleoside analogs, notably stavudine (d4T) and related compounds. While not iodinated in their final form, synthetic routes to these therapeutics heavily relied on iodopyrimidine intermediates for stereoselective glycosylation and functional group transformations. This period also witnessed the emergence of iodinated pyrimidines as key precursors to protease inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) like etravirine, where halogen bonding contributed to target affinity [7].
Targeted Therapy Era (2000s-Present): The 21st century has seen halogenated pyrimidines evolve into selective kinase inhibitors and signal transduction modulators. Ibrutinib (a covalent Bruton's tyrosine kinase inhibitor) exemplifies this class, featuring a strategically positioned pyrimidine core that enables optimal orientation for target engagement. Recent synthetic innovations leverage 4-iodopyrimidines as precursors to covalent inhibitors through palladium-catalyzed cross-coupling of complex fragments. Contemporary research (2023-2024) demonstrates halogenated pyrimidines' continued relevance, particularly in:
Table 2: Notable Halogenated Pyrimidine Derivatives in Drug Discovery
Compound | Halogen Position | Therapeutic Category | Key Mechanism/Target |
---|---|---|---|
5-Fluorouracil | C-5 | Antineoplastic | Thymidylate synthase inhibitor |
Trifluridine | C-5 (CF₃) | Antiviral/Antineoplastic | Thymidylate synthase inhibitor |
Iclaprim | C-4 (Cl) | Antibacterial | Dihydrofolate reductase inhibitor |
5-Iodo-2'-deoxyuridine | C-5 | Antiviral (investigational) | Viral DNA incorporation |
4-Iodopyrazolo[1,5-a]pyrimidine | C-4 | Kinase inhibitor precursor | Scaffold for JAK2/FLT3 inhibitors |
5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine | Multiple | Synthetic intermediate | Versatile cross-coupling substrate |
Sources: chemBlink database [9]; Pharmaceuticals (2024) [7]
The trajectory of halogenated pyrimidine development demonstrates a clear progression from broad cytotoxic agents to targeted molecular therapeutics. Modern applications increasingly exploit the unique properties of iodine—its significant atomic radius, polarizability, and ability to participate in halogen bonding—to achieve selective target modulation. The resurgence of interest in 4-iodopyrimidine derivatives reflects their expanding role in PROTAC (Proteolysis Targeting Chimera) design, where they serve as linker-connected warheads capable of inducing targeted protein degradation. As highlighted in Recent Advances in Pyrimidine-Based Drugs (2024), these compounds continue to provide "versatile building blocks" for addressing previously "untreatable medical conditions" through innovative chemical strategies [4].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2